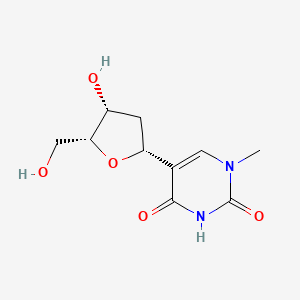
Pseudothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudothymidine is a modified nucleoside analog of thymidine, where the natural 2-deoxyribose sugar is replaced with a carbocyclic moiety. This modification enhances its stability and resistance to enzymatic degradation while maintaining its ability to participate in nucleic acid synthesis and regulatory processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pseudothymidine can be synthesized through various chemical reactions involving the modification of thymidine. One common method involves the use of a carbocyclic moiety to replace the natural 2-deoxyribose sugar in the thymine nucleoside structure . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pseudothymidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized nucleoside derivatives, while substitution reactions may yield various modified nucleosides .
Applications De Recherche Scientifique
Pseudothymidine has a wide range of scientific research applications, including:
Mécanisme D'action
Pseudothymidine exerts its effects by incorporating into DNA strands during replication. Its carbocyclic moiety provides enhanced stability and resistance to enzymatic degradation, allowing it to participate in nucleic acid synthesis and regulatory processes. The molecular targets include DNA polymerases, which recognize this compound as a substrate and incorporate it into the growing DNA strand .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The natural nucleoside with a 2-deoxyribose sugar.
2’-Deoxypseudouridine: Another modified nucleoside with a different sugar moiety.
5-Methyl-2’-Deoxypseudouridin: A similar compound with a methyl group at the 5-position.
Uniqueness of Pseudothymidine
This compound is unique due to its carbocyclic moiety, which provides enhanced stability and resistance to enzymatic degradation compared to other nucleosides. This makes it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H14N2O5 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |
Clé InChI |
AMDJRICBYOAHBZ-BWZBUEFSSA-N |
SMILES isomérique |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
SMILES canonique |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















